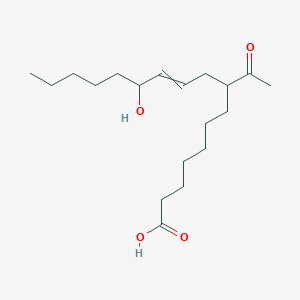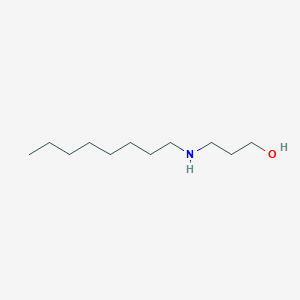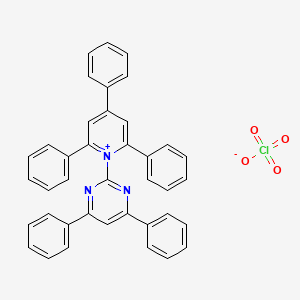
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its pyridinium core, which is substituted with multiple phenyl and pyrimidinyl groups, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-2-pyrimidinyl chloride with pyridine in the presence of a base to form the pyridinium salt. This intermediate is then reacted with triphenylphosphine to introduce the triphenyl groups. The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce partially or fully reduced pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, chloride
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, bromide
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, iodide
Uniqueness
The perchlorate variant of this compound is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and industrial applications where these properties are desirable .
Eigenschaften
CAS-Nummer |
55361-41-6 |
|---|---|
Molekularformel |
C39H28ClN3O4 |
Molekulargewicht |
638.1 g/mol |
IUPAC-Name |
4,6-diphenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;perchlorate |
InChI |
InChI=1S/C39H28N3.ClHO4/c1-6-16-29(17-7-1)34-26-37(32-22-12-4-13-23-32)42(38(27-34)33-24-14-5-15-25-33)39-40-35(30-18-8-2-9-19-30)28-36(41-39)31-20-10-3-11-21-31;2-1(3,4)5/h1-28H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZSOOXBPZKZBJNY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
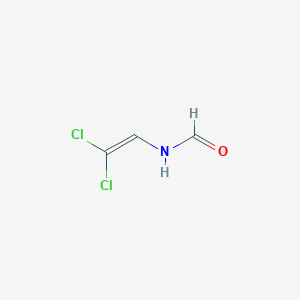

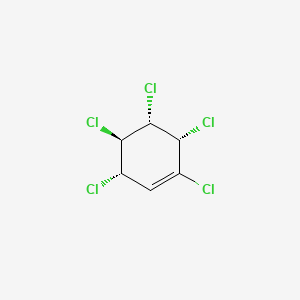
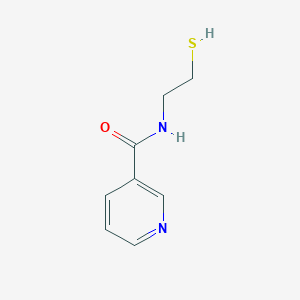
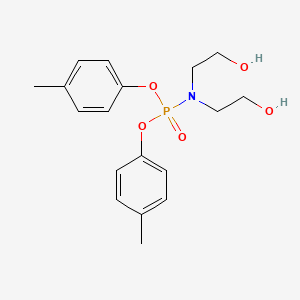


![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)

